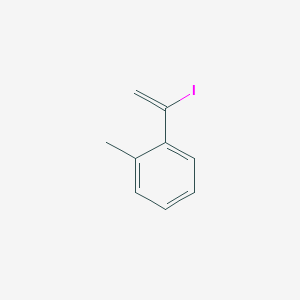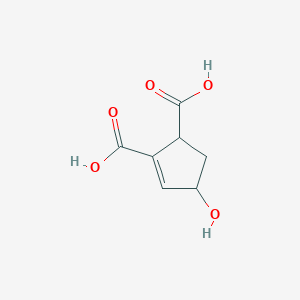
2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole is a silicon-containing heterocyclic compound. It features a unique structure with a silicon atom incorporated into a benzene ring, making it an interesting subject for research in organic and inorganic chemistry. This compound is known for its stability and reactivity, which makes it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method is the cyclization of a precursor compound in the presence of a catalyst, such as a Lewis acid, to form the desired silicon-containing ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can modify the silicon-containing ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex silicon-containing compounds.
Biology: The compound’s stability and reactivity make it useful in the development of silicon-based biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-trimethylsilyl-2-silaindoline: Another silicon-containing heterocycle with similar reactivity.
(1-tert-Butylvinyloxy)trimethylsilane: A silyl enol with applications in organic synthesis.
Uniqueness
What sets 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole apart is its unique ring structure incorporating a silicon atom, which provides distinct reactivity and stability compared to other silicon-containing compounds. This makes it particularly valuable in specialized chemical applications and research.
Properties
CAS No. |
934563-19-6 |
|---|---|
Molecular Formula |
C13H24Si2 |
Molecular Weight |
236.50 g/mol |
IUPAC Name |
(2,2-dimethyl-4,5,6,7-tetrahydro-2-benzosilol-3-yl)-trimethylsilane |
InChI |
InChI=1S/C13H24Si2/c1-14(2,3)13-12-9-7-6-8-11(12)10-15(13,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
SRZNTCTXAFFGMF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C=C2CCCCC2=C1[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)
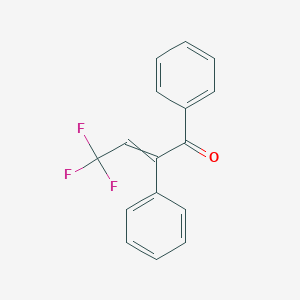
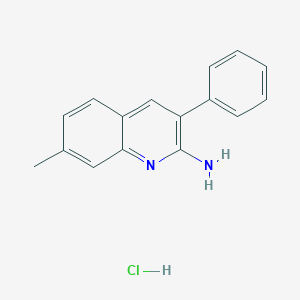
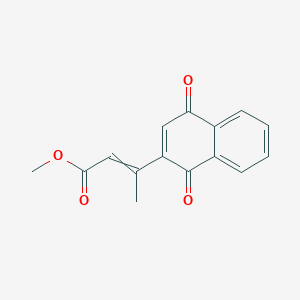
![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)


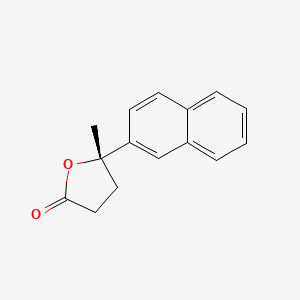
![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)

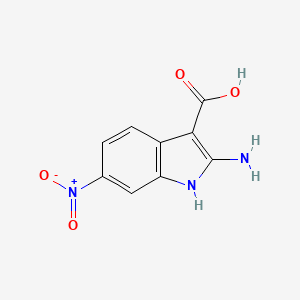
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
